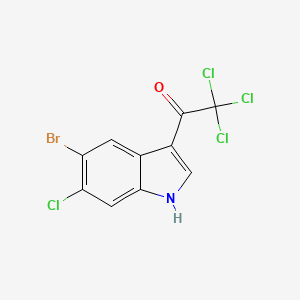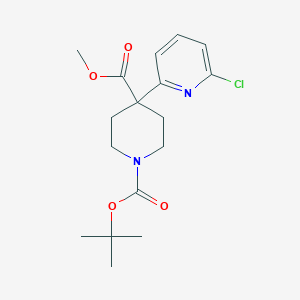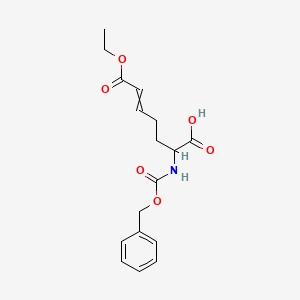
4-(5-Methyl-2-thienyl)-N,N-diphenylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Methyl-2-thienyl)-N,N-diphenylaniline is an organic compound that features a thienyl group substituted with a methyl group at the 5-position, and an aniline moiety substituted with two phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-2-thienyl)-N,N-diphenylaniline typically involves the following steps:
Formation of the Thienyl Intermediate: The thienyl intermediate can be synthesized by reacting 2-thiophenecarboxaldehyde with methylmagnesium bromide to introduce the methyl group at the 5-position.
Coupling with Aniline Derivative: The thienyl intermediate is then coupled with N,N-diphenylaniline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Methyl-2-thienyl)-N,N-diphenylaniline can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, palladium on carbon (Pd/C) with hydrogen gas
Substitution: Halogenating agents, nitrating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Applications De Recherche Scientifique
4-(5-Methyl-2-thienyl)-N,N-diphenylaniline has several scientific research applications:
Organic Electronics: It can be used as a building block for organic semiconductors in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: The compound’s structural features make it a candidate for drug design and development, particularly in targeting specific biological pathways.
Material Science: It can be used in the synthesis of novel polymers and materials with unique electronic properties.
Mécanisme D'action
The mechanism of action of 4-(5-Methyl-2-thienyl)-N,N-diphenylaniline depends on its application:
In Organic Electronics: The compound acts as a charge transport material, facilitating the movement of electrons or holes within the device.
In Medicinal Chemistry: It may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact mechanism would depend on the specific target and the nature of the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Thienyl)-N,N-diphenylaniline: Similar structure but lacks the methyl group at the 5-position.
4-(5-Methyl-2-furyl)-N,N-diphenylaniline: Similar structure but with a furan ring instead of a thienyl ring.
Uniqueness
4-(5-Methyl-2-thienyl)-N,N-diphenylaniline is unique due to the presence of the methyl group at the 5-position of the thienyl ring, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and potentially more suitable for specific applications in organic electronics and medicinal chemistry.
Propriétés
Formule moléculaire |
C23H19NS |
|---|---|
Poids moléculaire |
341.5 g/mol |
Nom IUPAC |
4-(5-methylthiophen-2-yl)-N,N-diphenylaniline |
InChI |
InChI=1S/C23H19NS/c1-18-12-17-23(25-18)19-13-15-22(16-14-19)24(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-17H,1H3 |
Clé InChI |
JLGCYHPNQZEDAZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(S1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile](/img/structure/B13687381.png)



![2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-1H-indene-1,3(2H)-dione](/img/structure/B13687413.png)

![8-Fluoro-6-methylimidazo[1,5-a]pyridine-3-carboxylic Acid](/img/structure/B13687419.png)


![[3-(2-Chloro-4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13687444.png)




